molecular formula C13H12N2O4S B3344668 N-(2-methyl-4-nitrophenyl)benzenesulfonamide CAS No. 86785-33-3

N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Cat. No.: B3344668
CAS No.: 86785-33-3
M. Wt: 292.31 g/mol
InChI Key: GBAAWNYLSCINBH-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)benzenesulfonamide: is a chemical compound characterized by its molecular structure, which includes a benzene ring attached to a sulfonamide group and a nitro group on a methylated phenyl ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-4-nitroaniline and benzenesulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an alkaline medium, such as pyridine, to facilitate the formation of the sulfonamide bond.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Scaling Up: The reaction conditions are scaled up to accommodate larger volumes, with careful monitoring of temperature and pH to maintain product integrity.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group under specific conditions.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like tin chloride or iron powder are used.

  • Substitution: Nucleophiles such as ammonia or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amines and amides.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrates, leading to the disruption of biological processes. The nitro group can also participate in redox reactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

  • N-(2-methyl-4-nitrophenyl)benzamide

  • 2-Methyl-4-nitrophenyl isothiocyanate

  • 2-Methyl-4-nitrophenyl isocyanate

Uniqueness: N-(2-methyl-4-nitrophenyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-9-11(15(16)17)7-8-13(10)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAAWNYLSCINBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290028
Record name MLS002693555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86785-33-3
Record name MLS002693555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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